molecular formula C17H11N3 B6209307 2-(pyridin-2-yl)-1,10-phenanthroline CAS No. 56100-33-5

2-(pyridin-2-yl)-1,10-phenanthroline

Cat. No.: B6209307
CAS No.: 56100-33-5
M. Wt: 257.3
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Description

2-(Pyridin-2-yl)-1,10-phenanthroline is a heterocyclic compound that features a pyridine ring fused to a phenanthroline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yl)-1,10-phenanthroline typically involves the condensation of 2-aminopyridine with 1,10-phenanthroline-5,6-dione. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. The reaction can be summarized as follows:

    Condensation Reaction: 2-aminopyridine reacts with 1,10-phenanthroline-5,6-dione in the presence of a catalyst such as acetic acid or a Lewis acid.

    Cyclization: The intermediate formed undergoes cyclization to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can produce partially or fully reduced phenanthroline derivatives.

Scientific Research Applications

2-(Pyridin-2-yl)-1,10-phenanthroline has a wide range of applications in scientific research:

    Coordination Chemistry:

    Material Science: The compound is explored for its use in the development of luminescent materials and sensors.

    Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicinal Chemistry: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(pyridin-2-yl)-1,10-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These metal complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes, which is of interest in anticancer research.

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: A parent compound that lacks the pyridine ring but shares similar coordination chemistry properties.

    2,2’-Bipyridine: Another bidentate ligand with two pyridine rings, commonly used in coordination chemistry.

    2-(Pyridin-2-yl)pyrimidine: A compound with a pyrimidine ring instead of a phenanthroline structure, used in medicinal chemistry.

Uniqueness

2-(Pyridin-2-yl)-1,10-phenanthroline is unique due to its fused ring structure, which provides enhanced stability and specific electronic properties. This makes it particularly useful in forming stable metal complexes with unique catalytic and luminescent properties, distinguishing it from other similar compounds.

Properties

CAS No.

56100-33-5

Molecular Formula

C17H11N3

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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